molecular formula C10H8ClF3O3 B580065 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene CAS No. 1408279-24-2

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene

Cat. No.: B580065
CAS No.: 1408279-24-2
M. Wt: 268.616
InChI Key: MOWXSUDMCDBKPG-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is a substituted chlorobenzene derivative featuring a methoxymethoxy group (-OCH₂OCH₃) at the para position, a trifluoroacetyl group (-COCF₃) at the meta position, and a chlorine atom at the ortho position. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical synthesis. The trifluoroacetyl group is a strong electron-withdrawing moiety, while the methoxymethoxy group acts as a protective or solubilizing group.

Properties

IUPAC Name

1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXSUDMCDBKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The methoxymethoxy group can also affect the compound’s solubility and stability, further impacting its behavior in different environments.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene -Cl, -COCF₃, -OCH₂OCH₃ (positions 1, 3, 4) ~278.5 (estimated) Intermediate for pharmaceuticals
4-(Methoxymethoxy)phenylboronic Acid -B(OH)₂, -OCH₂OCH₃ (para) 181.98 Cross-coupling reactions
Triadimefon -Cl, triazole, butanone 293.75 Fungicide
Methyl 4-(3-Chloropropoxy)-3-methoxy-benzoate -Cl, -OCH₃, ester (positions 3, 4) 258.70 Crystallography studies, agrochemicals

Key Research Findings

Electronic Effects : The trifluoroacetyl group in the target compound significantly lowers electron density at the benzene ring, enhancing reactivity in electrophilic substitutions compared to methoxy or ethoxy analogues .

Stability : Hydrolytic instability of the trifluoroacetyl group under basic conditions contrasts with the stability of ester-containing derivatives (e.g., methyl benzoates) .

Biological Relevance : Trifluoroacetylated chlorobenzenes are understudied in pharmacology but show promise as intermediates for fluorinated drug candidates .

Biological Activity

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClF3O3, with a molecular weight of 292.64 g/mol. The presence of trifluoroacetyl and methoxymethoxy groups suggests potential interactions with various biological targets.

Target Enzymes and Pathways

The compound primarily interacts with enzymes involved in metabolic pathways, particularly those related to protein synthesis and cell signaling. The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunits, disrupting the formation of initiation complexes essential for translation.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

In Vitro Studies

Table 1 summarizes the biological activities observed in in vitro studies:

Activity IC50 (µM) Description
COX-2 Inhibition15.4Moderate inhibition observed in cell-free systems.
LOX-15 Inhibition12.8Significant inhibition indicating anti-inflammatory potential.
AChE Inhibition19.2Moderate activity against acetylcholinesterase.
BChE Inhibition13.2Comparable activity against butyrylcholinesterase.

These results indicate that this compound may possess anti-inflammatory and neuroprotective properties.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the compound's effect on COX-2 and LOX-15 in human cell lines, demonstrating a dose-dependent inhibition that suggests potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research involving the inhibition of acetylcholinesterase (AChE) suggests that this compound could be beneficial in conditions like Alzheimer's disease, where AChE activity is detrimental.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with good tissue penetration. Its lipophilic nature allows for effective distribution across biological membranes, enhancing its therapeutic potential.

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